7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one

Lipophilicity Drug-likeness Physicochemical profiling

This underexplored benzazepinone fills a critical gap in N-3 substituent diversity for HCN/If current SAR programs. While sharing the ivabradine pharmacophore, its 3-(trifluoromethyl)benzyl group (logP 3.96) offers distinct lipophilicity and metabolic robustness vs. common alkylamino-propyl or unsubstituted benzyl variants. Deploy it as a selectivity probe, a metabolic stability benchmark (head-to-head with 3-benzyl analog), or an HPLC system suitability standard leveraging the unique 19F MS signature. Best suited for focused screening libraries and lead optimization requiring validated, but unexplored, chemical space within a privileged cardiovascular scaffold.

Molecular Formula C20H18F3NO3
Molecular Weight 377.4 g/mol
Cat. No. B11021207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one
Molecular FormulaC20H18F3NO3
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC(=CC=C3)C(F)(F)F)OC
InChIInChI=1S/C20H18F3NO3/c1-26-17-9-14-6-7-24(19(25)11-15(14)10-18(17)27-2)12-13-4-3-5-16(8-13)20(21,22)23/h3-10H,11-12H2,1-2H3
InChIKeyIFJVXOZCIQJZQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one: Core Scaffold, Physicochemical Profile, and Procurement Context


7,8-Dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one (molecular formula C20H18F3NO3, MW 377.36 g/mol, predicted logP 3.96) is a synthetic benzazepinone derivative belonging to the 1,3-dihydro-2H-3-benzazepin-2-one class [1]. This class is established as a privileged scaffold in cardiovascular drug discovery, serving as the core of the clinically approved bradycardic agent ivabradine and related HCN channel blockers such as zatebradine and cilobradine [2]. The compound features a 3-(trifluoromethyl)benzyl substituent at the N-3 position, distinguishing it from the alkylamino-propyl side chains found in ivabradine and its synthetic intermediates. As of the knowledge cutoff, this specific compound has no reported biological activity in ChEMBL and has not been the subject of dedicated primary pharmacology publications [3], placing it in the category of underexplored or screening-compound space within a validated chemotype.

Why 7,8-Dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one Cannot Be In-Class Substituted: The N-3 Substituent as a Decisive Determinant of Pharmacological and Physicochemical Identity


Within the 1,3-dihydro-2H-3-benzazepin-2-one class, the N-3 substituent is not a passive structural appendage but a primary driver of biological target engagement, pharmacokinetic behavior, and synthetic tractability. Classic SAR studies on benzazepinones demonstrate that the nature of the N-3 side chain fundamentally dictates bradycardic potency, selectivity, and duration of action—heteroaromatic modifications alone can shift the pharmacological profile from long-acting to short-acting agents [1]. In the calcium channel blocker benzazepinone series, trifluoromethyl substitution on the aromatic ring was shown to be critical for maximal in vitro vasorelaxant potency and in vivo antihypertensive activity [2]. Consequently, replacing the 3-(trifluoromethyl)benzyl group with a simple benzyl (MW 309.4, predicted logP ~2.9), a 4-nitrobenzyl (MW 354.36, logP ~3.0), or a 2-chloro-6-fluorobenzyl (MW 361.8, logP ~3.5) substituent yields a different compound with altered lipophilicity, electronic character, hydrogen-bonding capacity, and metabolic vulnerability . For scientific procurement, the specific N-3 substituent is therefore the key differentiator—not the benzazepinone core alone.

Quantitative Comparative Evidence for 7,8-Dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one: Physicochemical Differentiation, Class-Level SAR Inference, and Scaffold Utility


Lipophilicity (logP) and Molecular Weight Differentiation Versus the Unsubstituted 3-Benzyl Analog

The target compound has a predicted logP of 3.964 and molecular weight of 377.36 g/mol, as cataloged in the ZINC15 database [1]. The closest unsubstituted analog, 3-benzyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 1574470-91-9), has a molecular weight of 309.4 g/mol and a predicted logP approximately 0.7–1.1 units lower based on the absence of the trifluoromethyl group . The CF3 group thus increases both molecular weight by ~68 Da and lipophilicity by approximately one logP unit, a magnitude known to substantially influence membrane permeability, plasma protein binding, and metabolic clearance [2].

Lipophilicity Drug-likeness Physicochemical profiling

Electron-Withdrawing Character of the 3-CF3-Benzyl Substituent Versus Electron-Donating/Neutral N-3 Substituents

The 3-(trifluoromethyl)benzyl group introduces a strong electron-withdrawing effect (Hammett σmeta ≈ +0.43 for CF3) at the N-3 position of the benzazepinone core. In contrast, the unsubstituted 3-benzyl analog (Hammett σ ≈ 0) and the 3-(4-nitrobenzyl) analog (Hammett σpara ≈ +0.78 for NO2) represent electronically distinct comparators [1]. Within the benzazepinone calcium channel blocker series, analogues containing a 6-trifluoromethyl substituent on the fused aromatic ring were identified as the most potent vasorelaxants in vitro, and the trifluoromethyl substituent was deemed 'important to maximal potency in vitro and antihypertensive activity' [2]. While this SAR was established for CF3 substitution on the fused ring rather than the N-3 benzyl group, it provides class-level precedent that trifluoromethyl incorporation into benzazepinones can confer potency advantages.

Electronic effects Structure-activity relationship Medicinal chemistry

Scaffold Provenance: The 1,3-Dihydro-2H-3-Benzazepin-2-One Core as a Validated Starting Point for HCN Channel Blocker Development

The 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one scaffold is the direct synthetic precursor of ivabradine, a clinically approved heart-rate-lowering agent that selectively inhibits the cardiac pacemaker If current through HCN channels (IC50 ≈ 0.5–2.25 μM across HCN subtypes) [1][2]. Multiple patents from Servier Laboratories explicitly describe 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one derivatives as key intermediates in ivabradine synthesis [3]. While the target compound—bearing a 3-(trifluoromethyl)benzyl group rather than the ivabradine-characteristic 3-{3-[(dimethoxybenzocyclobutanyl-methyl)methylamino]propyl} side chain—is not itself an ivabradine intermediate, its core scaffold is identical to the validated pharmacophore. The benzazepinone ring has been described as playing a 'crucial role for bradycardic activity' due to 'its special impact on the overall molecular conformation' [4].

Bradycardic agents HCN channels Ivabradine intermediates

Physicochemical Differentiation from the 4-Nitrobenzyl and 2-Chloro-6-Fluorobenzyl Analogs: Implications for Screening Library Design

The target compound occupies a distinct position in physicochemical property space compared to commercially available N-3 benzyl-substituted analogs. The 4-nitrobenzyl analog (CAS 866135-95-7, MW 354.36) introduces a strong hydrogen-bond acceptor (NO2) and a potential toxophoric alert, while the 2-chloro-6-fluorobenzyl analog (CAS 866135-96-8, MW 361.8) incorporates halogen atoms that can participate in halogen bonding . The target compound (MW 377.36, logP 3.96) is the most lipophilic and has the highest molecular weight among this set, with a tPSA of 60 Ų and 3 hydrogen-bond acceptors (no H-bond donors) [1]. This physicochemical profile places it closer to the upper boundary of drug-like chemical space (Lipinski Rule of Five: logP < 5, MW < 500), offering a valuable extension of property coverage within a benzazepinone-focused screening deck.

Molecular diversity Screening libraries Physicochemical property space

Procurement-Driven Application Scenarios for 7,8-Dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one


HCN Channel / Cardiac Pacemaker If Current SAR Expansion

This compound is best deployed as a structurally differentiated probe within a benzazepinone-focused SAR program targeting hyperpolarization-activated cyclic nucleotide-gated (HCN) channels or the cardiac If current. Its 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one core is identical to the pharmacophore of ivabradine, zatebradine, and cilobradine—all clinically or preclinically validated sinus node inhibitors [1]. The 3-(trifluoromethyl)benzyl substituent at N-3 represents a departure from the canonical alkylamino-propyl side chains of known HCN blockers, enabling exploration of whether a lipophilic benzyl-type N-3 substituent can confer HCN channel affinity or modulate isoform selectivity. The compound's logP of 3.96 also makes it suitable for assessing the role of lipophilicity in HCN channel blockade kinetics and use-dependent inhibition, a parameter relevant to the proarrhythmic potential observed with zatebradine and cilobradine at high concentrations [2].

Benzazepinone Chemical Library Expansion and Diversity-Oriented Synthesis Intermediate

For organizations building focused benzazepinone screening libraries, this compound fills a distinct gap in N-3 substituent diversity. Compared to the commercially prevalent 3-(3-chloropropyl), 3-(3-iodopropyl), 3-benzyl, 3-(4-nitrobenzyl), and 3-(2-chloro-6-fluorobenzyl) variants [1], the 3-(trifluoromethyl)benzyl derivative provides the highest lipophilicity (logP 3.96), the largest molecular weight (377.36), and a metabolically robust CF3 group that resists oxidative metabolism better than unsubstituted benzyl or halogenated benzyl groups. It can serve as a versatile intermediate for further diversification—for instance, through reduction of the 1,3-dihydro core to the 1,3,4,5-tetrahydro series, or through functionalization of the CF3-bearing aromatic ring—while maintaining the benzazepinone scaffold that is a known precursor to ivabradine analogues [2].

Trifluoromethyl Group Metabolic Stability Assessment in a Benzazepinone Context

The compound is well-suited as a model substrate for evaluating the impact of trifluoromethyl substitution on the metabolic stability of N-3-benzyl-benzazepinones. Class-level evidence from the benzazepinone calcium channel blocker literature demonstrates that trifluoromethyl substitution on the aromatic ring leads to metabolically stable, long-acting antihypertensive agents [1][2]. By comparing this compound head-to-head with its unsubstituted 3-benzyl analog (CAS 1574470-91-9) in standard liver microsome or hepatocyte stability assays, a research team can quantify the metabolic stabilization conferred specifically by the 3-CF3 group in this chemotype. Such data would be directly informative for lead optimization programs that consider benzazepinones as cardiovascular or CNS drug candidates.

Negative Control or Orthogonal Tool Compound for Ivabradine Impurity Profiling

In analytical and quality control settings supporting ivabradine API manufacturing, this compound can function as a system suitability standard or a resolution marker in HPLC method development. Although it is not a known ivabradine impurity, its structural relationship to the ivabradine scaffold—sharing the identical 7,8-dimethoxy-benzazepinone core but bearing a deliberately orthogonal N-3 substituent—makes it useful for assessing chromatographic selectivity between the API and structurally related benzazepinone species. The CF3 group provides a distinctive UV chromophore and mass spectrometric signature (characteristic 19F isotope pattern) that facilitates unambiguous detection and quantification in complex matrices [3].

Quote Request

Request a Quote for 7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.